molecular formula C13H14ClNO2 B1440639 tert-Butyl 7-chloro-1H-indole-1-carboxylate CAS No. 1004558-41-1

tert-Butyl 7-chloro-1H-indole-1-carboxylate

Cat. No.: B1440639
CAS No.: 1004558-41-1
M. Wt: 251.71 g/mol
InChI Key: DKEVEWZLEMGFNK-UHFFFAOYSA-N
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Description

tert-Butyl 7-chloro-1H-indole-1-carboxylate is a halogenated indole derivative widely employed as a key intermediate in pharmaceutical synthesis, particularly for dopamine receptor agonists and antiviral agents. Its structure comprises a tert-butyl carbamate group at the indole N1 position and a chlorine substituent at the C7 position (Figure 1). The tert-butyl group enhances steric protection of the indole nitrogen, improving stability during synthetic transformations .

Properties

IUPAC Name

tert-butyl 7-chloroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEVEWZLEMGFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682075
Record name tert-Butyl 7-chloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004558-41-1
Record name tert-Butyl 7-chloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 7-chloro-1H-indole-1-carboxylate generally follows a multi-step sequence:

This approach ensures the stability of the indole nitrogen during subsequent transformations and allows selective functionalization at the desired ring position.

Protection of Indole Nitrogen: Boc Protection

The nitrogen atom of the indole is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) as a catalyst.

Typical Procedure:

  • Indole (or substituted indole) is dissolved in an inert solvent like dichloromethane (DCM).
  • The reaction mixture is cooled to 0–5 °C.
  • Boc2O (approximately 1.1 equivalents) is added dropwise.
  • The reaction is allowed to proceed at room temperature for 24 hours.
  • Work-up involves quenching with saturated ammonium chloride solution, extraction with DCM, drying over anhydrous magnesium sulfate, and solvent evaporation.
  • Purification by silica gel column chromatography using ethyl acetate/petroleum ether as eluent yields the Boc-protected indole.

This method has been validated for various indole derivatives and ensures high regioselectivity and yield of the N-Boc product.

Alternative Synthetic Routes

  • Boronic Acid Intermediate Route: Reacting 6-chloro-indole-1-carboxylic acid tert-butyl ester with triisopropyl borate and lithium diisopropylamide (LDA) can yield boronic acid derivatives of the 7-chloro indole, which can be further functionalized.

  • Decarboxylative Chlorination: Chlorination may also be performed via decarboxylative chlorination reactions on suitable precursors, though this is less common for the tert-butyl protected species.

Purification and Characterization

Data Table: Typical Reaction Conditions for Preparation

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Boc Protection Indole + Boc2O + Et3N or DMAP Dichloromethane 0–5 °C → RT 24 h 85–95 Stir under inert atmosphere preferred
Regioselective Chlorination N-chlorosuccinimide (NCS) Dichloromethane 0 °C to RT 2–4 h 70–85 Control equivalents to avoid over-chlorination
Work-up & Purification Saturated NH4Cl, extraction, silica gel chromatography - - - - Use ethyl acetate/petroleum ether eluent

Optimization and Research Findings

  • Reaction optimization studies indicate that temperature and solvent polarity critically influence regioselectivity and yield.
  • Using anhydrous solvents and inert atmosphere reduces side reactions.
  • Monitoring by TLC and NMR ensures reproducibility.
  • The Boc protection step is highly efficient and compatible with subsequent halogenation.
  • Chlorination at C7 is favored due to electronic effects; alternative positions are less reactive under these conditions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-chloro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted indoles .

Scientific Research Applications

Based on the search results, here's what is known about the applications of tert-Butyl 7-chloro-1H-indole-1-carboxylate:

Overview
this compound is a chemical compound with the CAS number 1004558-41-1 . It is also known by other names such as 1-BOC 7-Chloroindole and tert-butyl 7-chloroindole-1-carboxylate .

Basic Information:

  • Molecular Formula: C13H14ClNO2
  • Molecular Weight: 251.71 g/mol

Applications and Research

While the provided search results do not offer extensive details specifically on the applications of this compound, they do suggest its role as an intermediate in chemical synthesis.

  • Synthesis of Intermediates: Tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate was isolated as an intermediate compound .
  • Related Indole Synthesis: It is used in the synthesis of N6-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine .
  • Protection Chemistry: The tert-butyl group is used for amine protection in indole derivatives .

Reactions

  • Preparation: Can be prepared by adding triethylamine and di-tert-butyl dicarbonate to a solution of 3-iodo-1H-indole in dichloromethane .
  • Boronic Acid Synthesis: Reacting 6-chloro-indole-l -carboxylic acid tert-butyl ester with triisopropyl borate and lithium diisopropylamine (LDA) yields 1 -ffert-butoxycarbonyD--chloro- 1 H-indol-2- ylboronic acid .
  • Chlorination reactions: May be produced during decarboxylative chlorination reactions .

Data Table

Because the search results do not contain comprehensive data tables specifically for the applications of this compound, a table cannot be constructed.

Case Studies

The search results do not include specific case studies.

Safety and Handling

No specific safety or handling information was found in the search results.

Other Related Compounds

  • tert-Butyl 6-chloro-1H-indole-1-carboxylate: A similar compound .
  • tert-Butyl 5-chloro-1H-indole-1-carboxylate: Another related compound .
  • tert-Butyl 3-iodo-1H-indole-1-carboxylate: Another related compound .

Mechanism of Action

The mechanism of action of tert-Butyl 7-chloro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Their Impacts

The following table compares tert-butyl 7-chloro-1H-indole-1-carboxylate with structurally similar compounds, focusing on substituent positions, molecular properties, and pharmacological relevance:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Synergy Reference
This compound Cl (C7) 251.72 Dopamine agonists, antiviral agents
tert-Butyl 7-bromo-1H-indole-1-carboxylate Br (C7) 296.15 Intermediate for cross-coupling reactions
tert-Butyl 5-chloro-1H-indole-1-carboxylate Cl (C5) 251.72 Reduced receptor affinity compared to C7-Cl analog
tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate BrCH₂ (C7) 310.19 Alkylation reagent for drug candidates
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate Cl (C4), CH₂OH (C3) 285.74 Glycogen phosphorylase inhibitors
tert-Butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate ClSO₂ (C7) 315.77 Sulfonamide-based drug scaffolds
A. Halogen Position (C5 vs. C7 Chlorination)
  • C7 Chlorination : Compounds with Cl at C7 (e.g., 7-chloro derivative) exhibit superior binding affinity to D2/D3 receptors compared to C5-substituted analogs. For instance, compound 20a (C7-Cl, ) showed potent agonist activity ([α]D²⁵ = −35.3 in CH₃OH), whereas C5-Cl analogs (e.g., 20b) displayed partial agonism due to steric hindrance at the receptor site .
  • C7 Bromination : Bromine at C7 (e.g., 7-bromo analog) enhances reactivity in Suzuki-Miyaura cross-coupling reactions, enabling diverse aryl/heteroaryl substitutions for library synthesis .
B. Addition of Functional Groups
  • Bromomethyl (C7) : The 7-(bromomethyl) derivative (CAS: 442910-45-4) serves as a versatile alkylating agent for introducing indole moieties into anticancer or antiviral scaffolds .
  • Chlorosulfonyl (C7) : The chlorosulfonyl group enables sulfonamide bond formation, critical for protease inhibitors (e.g., HIV-1 protease) .
A. Boc Protection Strategies
  • 7-Chloro Derivative : Synthesized in 58–95% yield via Boc protection of 7-chloroindole under mild conditions (CH₂Cl₂, NEt₃, DMAP) .
  • 7-Bromo Derivative : Similar methodology applied to 7-bromoindole, though bromine’s larger atomic radius may require extended reaction times .
B. Post-Functionalization
  • Piperazine Addition : describes coupling 7-chloroindole with piperazine derivatives using NaIO₄/H₂O₂ oxidation, yielding intermediates (e.g., 19a) for CNS-targeted drugs .
  • Silylation : The 2-(trimethylsilyl)-7-bromo analog (CAS: 1359828-88-8) leverages silicon’s electron-donating effects to stabilize intermediates during Pd-catalyzed reactions .

Stability and Reactivity Trends

  • Steric Effects : The tert-butyl group at N1 significantly reduces hydrolysis susceptibility compared to methyl or benzyl carbamates.
  • Electrophilic Reactivity : C7 substituents (Cl, Br) direct electrophilic substitution to C5, enabling regioselective modifications .

Pharmacological Studies

  • Dopamine Agonists: Compound 20a (C7-Cl) demonstrated nanomolar affinity for D2/D3 receptors, making it a candidate for Parkinson’s disease therapy .
  • Antiviral Agents : tert-Butyl indole carboxylates with C7 halogens are precursors to benzoannulenes (), which inhibit viral replication .

Biological Activity

Tert-Butyl 7-chloro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its potential biological activities, particularly in pharmacology. Its molecular formula is C13H14ClNO2, with a molecular weight of approximately 251.71 g/mol. This compound has garnered attention due to its structural features that may influence its reactivity and biological activity.

Pharmacological Significance

The biological activity of this compound has been primarily investigated in the context of its anticancer and antimicrobial properties. Indole derivatives, including this compound, are known to exhibit diverse pharmacological effects, making them valuable in medicinal chemistry.

Anticancer Activity

Indole derivatives have demonstrated significant anticancer properties through various mechanisms, including:

  • Tubulin Inhibition : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds like FC77 have been noted for their potent growth inhibition against multiple cancer cell lines, including those resistant to conventional therapies .
  • DNA Topoisomerase Inhibition : Some indole derivatives inhibit DNA topoisomerases, leading to DNA damage and subsequent cell cycle arrest. This mechanism has been observed in studies involving other indole-based compounds .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial and fungal strains. The specific mechanisms of action remain under investigation, but similar compounds have shown efficacy through disruption of cellular processes in microorganisms .

Structure-Activity Relationship (SAR)

The structure of this compound contributes significantly to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The chlorine substitution at the 7-position of the indole ring may also influence binding affinity to biological targets.

Comparison with Related Compounds

A comparative analysis with other indole derivatives reveals notable differences in their biological activities:

Compound NameMolecular FormulaUnique Features
Tert-butyl 5-bromoindoline-1-carboxylateC13H14BrNO2Bromine substitution at the 5-position
Tert-butyl 6-methoxyindole-1-carboxylateC14H16ClNO2Contains a methoxy group at the 6-position
Tert-butyl 3-methylindole-1-carboxylateC14H16ClNO2Methyl group at the 3-position
Tert-butyl 5-chloroindole-1-carboxylic acidC13H12ClNO2Carboxylic acid instead of ester

This table highlights how structural variations can lead to differences in pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives similar to this compound:

  • Cytotoxicity Studies : Research involving related compounds has shown varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, one study reported IC50 values indicating potent cytotoxic effects against multidrug-resistant cancer cells .
  • Mechanistic Studies : Investigations into the mechanisms of action for indole derivatives reveal interactions with cellular targets like tubulin and topoisomerases, leading to apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy : Antimicrobial assays have demonstrated that certain indole derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl 7-chloro-1H-indole-1-carboxylate?

  • Methodological Answer : Synthesis optimization requires controlling reaction conditions (temperature, solvent polarity, and reagent stoichiometry). For example, regioselective functionalization of the indole ring at the 7-position can be achieved using halogenation agents like N-chlorosuccinimide (NCS) in anhydrous dichloromethane under inert atmospheres. Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically employed for purification . Reaction monitoring via TLC and intermediate characterization using 1^1H NMR are critical for reproducibility.

Q. How is the purity of tert-butyl 7-chloro-1H-indole-1-carboxylate validated in laboratory settings?

  • Methodological Answer : Purity is assessed using a combination of analytical techniques:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR spectra confirm structural integrity; absence of extraneous peaks indicates purity.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation.
    Residual solvents are quantified via GC-MS, adhering to ICH guidelines .

Q. What safety protocols are recommended for handling tert-butyl 7-chloro-1H-indole-1-carboxylate?

  • Methodological Answer :

  • Storage : In airtight containers at –20°C to prevent degradation.
  • Handling : Use explosion-proof equipment, grounded containers, and non-sparking tools to mitigate fire risks from volatile solvents (e.g., ethyl acetate) .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Fume hoods are required during synthesis to avoid inhalation of chloro-intermediates .

Advanced Research Questions

Q. How can regioselectivity challenges during the functionalization of the indole nucleus be addressed?

  • Methodological Answer : Regioselectivity at the 7-position is influenced by steric and electronic factors. Computational modeling (DFT) predicts electron density distribution, guiding reagent selection. For example, bulky electrophiles favor substitution at less hindered positions, while directing groups (e.g., Boc-protected amines) can bias reactivity. Experimental validation via X-ray crystallography (using SHELXL for refinement) confirms regiochemical outcomes .

Q. What strategies resolve contradictions in crystallographic data for tert-butyl 7-chloro-1H-indole-1-carboxylate derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding patterns (e.g., C–H···O vs. N–H···Cl interactions) are resolved by:

  • Multi-temperature refinement : SHELXL’s TWIN and HKLF5 commands handle twinning or disorder.
  • Graph-set analysis : Etter’s rules classify hydrogen-bonding motifs to distinguish packing variations .
  • Validation tools : PLATON checks for missed symmetry, while ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. How can computational chemistry predict the stability of tert-butyl 7-chloro-1H-indole-1-carboxylate under varying pH conditions?

  • Methodological Answer :

  • pKa prediction : Software like MarvinSketch calculates acidity constants for the indole NH and Boc groups.
  • MD simulations : Explicit solvent models (e.g., TIP3P water) simulate hydrolysis kinetics of the tert-butyl ester under acidic/basic conditions.
  • DFT studies : Transition state analysis identifies degradation pathways (e.g., nucleophilic attack at the carbonyl carbon) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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tert-Butyl 7-chloro-1H-indole-1-carboxylate
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tert-Butyl 7-chloro-1H-indole-1-carboxylate

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